molecular formula C10H14ClF2NO B1381861 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride CAS No. 1803601-62-8

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1381861
CAS No.: 1803601-62-8
M. Wt: 237.67 g/mol
InChI Key: AWEXDKXLAOZTAZ-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a difluorophenoxy group attached to a methylpropan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Difluorophenoxy Intermediate: The starting material, 3,5-difluorophenol, undergoes a reaction with an appropriate alkylating agent to form the difluorophenoxy intermediate.

    Amination: The intermediate is then reacted with a suitable amine, such as 2-methylpropan-1-amine, under controlled conditions to form the desired amine compound.

    Hydrochloride Salt Formation: The final step involves the conversion of the amine compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques, to ensure high yield and purity. The process may also be scaled up using continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Difluorophenoxy)ethan-1-amine hydrochloride
  • 2-(3,5-Difluorophenoxy)aniline hydrochloride
  • 2-[(3,5-Difluorophenoxy)methyl]morpholine

Uniqueness

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the difluorophenoxy group and the methylpropan-1-amine backbone. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3,5-difluorophenoxy)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO.ClH/c1-10(2,6-13)14-9-4-7(11)3-8(12)5-9;/h3-5H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEXDKXLAOZTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OC1=CC(=CC(=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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